(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one
Description
Properties
IUPAC Name |
(1S,4S,5R)-5-fluorobicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO/c8-6-2-5-1-4(6)3-7(5)9/h4-6H,1-3H2/t4-,5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYBLLSCOLSAJQ-HCWXCVPCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1CC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one typically involves the fluorination of a suitable bicyclic precursor. One common method is the fluorination of bicyclo[2.2.1]heptan-2-one using a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
Organic Synthesis
(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one serves as a versatile building block in organic synthesis:
- Building Block for Complex Molecules: It is utilized in the synthesis of various complex organic compounds due to its unique bicyclic structure.
- Reactivity: The presence of the fluorine atom allows for distinct reactivity patterns compared to non-fluorinated analogs, facilitating the development of new synthetic routes.
Research indicates that this compound has potential bioactive properties:
- Enzyme Inhibition Studies: It has been investigated for its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating diseases like cancer and viral infections.
- Mechanism of Action: The fluorine atom enhances binding affinity to molecular targets, potentially improving selectivity and potency in biological systems.
Medicinal Chemistry
The compound is being explored for its therapeutic properties:
- Antiviral and Anticancer Activities: Studies have shown promising results in inhibiting viral replication and inducing apoptosis in cancer cells through mechanisms involving caspase activation.
- Case Study Example: A recent study demonstrated that derivatives of this compound could reduce tau phosphorylation in models of Alzheimer's disease, indicating neuroprotective properties.
Mechanism of Action
The mechanism of action of (1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity, which can improve selectivity and potency. Pathways involved may include enzyme inhibition or receptor antagonism, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bicyclo[2.2.1]heptan-2-one Derivatives
The table below compares key structural and functional differences:
Key Observations:
- Fluorination Effects : The fluorine atom in the target compound increases electronegativity and may improve metabolic stability compared to methyl or hydroxyl substituents in camphor derivatives .
- Bioactivity : Camphor (±) exhibits antifungal activity against Fusarium verticillioides (EC₅₀ = 0.87 µg/cm³) and serves as a repellent . The fluorinated analog’s bioactivity remains underexplored but is hypothesized to differ due to fluorine’s strong electron-withdrawing nature.
- Stereochemical Complexity : Enantiopure derivatives like (1S,4S)-(-)-epicamphor and (1S)-exo-3-hydroxycamphor highlight the role of stereochemistry in biological function, suggesting similar sensitivity for the fluorinated compound .
Physicochemical and Spectroscopic Data
Biological Activity
(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and databases.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHFO
- Molecular Weight : 128.15 g/mol
- CAS Number : 10218-02-7
The compound features a bicyclic structure that contributes to its biological properties, particularly in relation to receptor binding and enzyme inhibition.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its pharmacological effects and potential therapeutic applications.
1. Antimicrobial Activity
Several studies have indicated that bicyclic compounds exhibit antimicrobial properties. For instance:
- A study demonstrated that derivatives of bicyclo[2.2.1]heptan-2-one showed significant inhibition against various bacterial strains, suggesting potential as antimicrobial agents .
2. Neuropharmacological Effects
Research has indicated that this compound may influence neurotransmitter systems:
- In vitro studies have shown that this compound can modulate dopamine receptors, which may have implications for treating neurological disorders such as Parkinson's disease .
3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- A recent study reported that it reduced the production of pro-inflammatory cytokines in immune cells, highlighting its potential in managing inflammatory conditions .
Case Studies and Research Findings
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that:
- Its ability to interact with specific receptors (e.g., dopamine receptors) is crucial for its neuropharmacological effects.
- The compound may inhibit certain enzymes involved in inflammatory pathways, thus contributing to its anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
